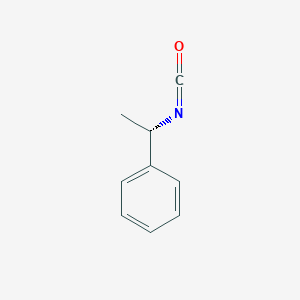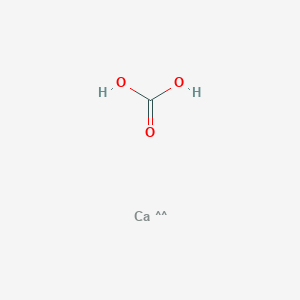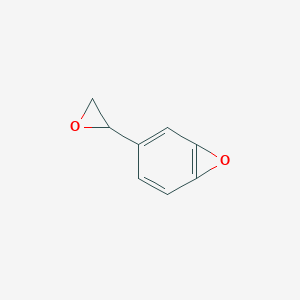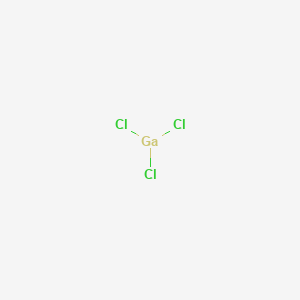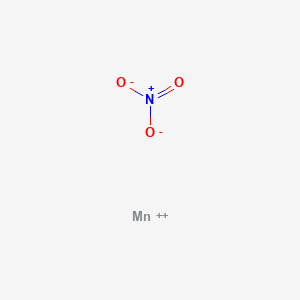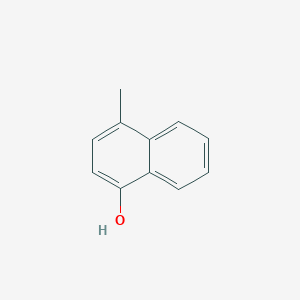
4-Methyl-1-naphthol
概要
説明
4-Methyl-1-naphthol is a chemical compound with the molecular formula C11H10O . It has an average mass of 158.197 Da and a monoisotopic mass of 158.073166 Da .
Synthesis Analysis
The synthesis of 4-Methyl-1-naphthol involves various methods. One approach involves the use of 1-naphthols, where the type and position of a substituent influence the reactivity and properties . Catalyst development for the oxidative coupling of naphthols is also important for the synthesis of biomimetic compounds and pharmaceuticals .Molecular Structure Analysis
The molecular structure of 4-Methyl-1-naphthol consists of 11 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure is stable and the molecules with substituents in positions 4 and 8 are the least reactive .Chemical Reactions Analysis
The chemical reactivity of 4-Methyl-1-naphthol is influenced by the type and position of its substituent. Molecules with substituents in positions 4 and 8 are the least reactive . The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .Physical And Chemical Properties Analysis
4-Methyl-1-naphthol has a density of 1.1±0.1 g/cm3, a boiling point of 310.1±11.0 °C at 760 mmHg, and a flash point of 150.3±11.1 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 0 freely rotating bonds .科学的研究の応用
Multifunctional Material Systems
4-Methyl-1-naphthol, as a type of 1-naphthol, has been studied for its potential in developing efficient multifunctional material systems (MFMS). These systems use various composite materials due to their useful properties and good stability . The type and position of a substituent on 1-naphthol can influence its reactivity and properties .
Anti-Corrosion Materials
This compound can be used as an anti-corrosion material. The high stability of the aromatic structure coupled with the polarity given by the substituents makes it suitable for this application .
Nonlinear Optical (NLO) Devices
4-Methyl-1-naphthol can be used in NLO devices. The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .
Photochemical Reactivity
The photochemical reactivity of 4-Methyl-1-naphthol has been studied, particularly in relation to its biological activity . The formation of quinone methides can be initiated upon excitation of the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide .
Biological Activity
The biological applicability of 4-Methyl-1-naphthol was demonstrated by the binding study of the compound to calf thymus DNA (ct-DNA) and bovine serum albumin (BSA). The antiproliferative activity for the compound was investigated on human cancer carcinoma cells, with or without exposure to irradiation, showing an enhancement of the effect upon irradiation .
Industrial Production
1-Naphthol, which includes 4-Methyl-1-naphthol, is widely used as the raw material in the manufacture of dyes and insecticides. It is also a secondary product of chemical, paint, paper, and pesticide industries .
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of naphthol, and naphthol derivatives have been studied for their potential as cognition enhancers . .
Biochemical Pathways
The degradation of naphthalene involves two main operons: the “upper pathway,” which converts naphthalene to salicylate, and the “lower pathway,” which converts salicylate to central carbon pathway via catechol . .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may have effects on neuronal function and cognition
特性
IUPAC Name |
4-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthol | |
CAS RN |
10240-08-1 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?
A1: Research suggests that 4-Methyl-1-naphthol exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []
Q2: Are there any specific reactions where 4-Methyl-1-naphthol plays a key role?
A2: Yes, 4-Methyl-1-naphthol is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of 4-Methyl-1-naphthol with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []
Q3: How does 4-Methyl-1-naphthol react in the presence of copper-amine catalysts and oxygen?
A3: In the presence of copper-amine catalysts and oxygen, 4-Methyl-1-naphthol undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of 4-Methyl-1-naphthol in these oxidative conditions.
Q4: Can 4-Methyl-1-naphthol be used in continuous alkylation reactions?
A4: Yes, research indicates that 4-Methyl-1-naphthol can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the 4-Methyl-1-naphthol scaffold.
Q5: What unique structural features of 4-Methyl-1-naphthol are of interest?
A5: One intriguing structural aspect of 4-Methyl-1-naphthol is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


